molecular formula C22H24ClN5O6S B12897584 Protected Biapenem

Protected Biapenem

Cat. No.: B12897584
M. Wt: 522.0 g/mol
InChI Key: UQQRIMQMDCYVMZ-PVKSKXJJSA-M
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Description

Overview of Carbapenem (B1253116) Antibiotics in Synthetic and Mechanistic Research

Carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of activity and significant potency against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Their unique structure, characterized by a carbapenem fused to a β-lactam ring, confers relative resistance to many bacterial β-lactamases. nih.govresearchgate.net This structural feature, along with their ability to inhibit penicillin-binding proteins (PBPs) crucial for bacterial cell wall synthesis, makes them vital "last-resort" antibiotics for treating severe, multidrug-resistant infections. nih.govpatsnap.com

The initial discovery of thienamycin, a naturally occurring carbapenem, spurred extensive synthetic research due to its inherent chemical instability. researchgate.netclockss.org This led to the development of more stable and clinically viable synthetic carbapenems like imipenem (B608078), meropenem (B701), and biapenem (B1666964). nih.govclockss.org The synthesis of these complex molecules is a significant challenge in organic chemistry, often requiring multi-step processes and the strategic use of protecting groups to achieve the desired stereochemistry and functionality. ichemc.ac.lkgoogleapis.com Mechanistic studies have been crucial in understanding their mode of action, which involves the acylation of PBPs, leading to the disruption of peptidoglycan synthesis and subsequent bacterial cell lysis. patsnap.comnih.gov Furthermore, research into resistance mechanisms, such as the production of carbapenem-hydrolyzing enzymes (carbapenemases), is a major focus, driving the development of new carbapenem derivatives and inhibitors. mdpi.comresearchgate.netox.ac.uk

Biapenem as a Model Carbapenem for Advanced Chemical and Biochemical Studies

Biapenem is a synthetic, broad-spectrum carbapenem antibiotic that stands out due to its stability against human renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with a DHP-I inhibitor. acs.orgmdpi.com Its chemical structure, (4R,5S,6S)-3-[[(6,7-dihydro-5H-pyrazolo[1,2-a] numberanalytics.comlabinsights.nlfiveable.metriazol-8-ium-6-yl)thio]]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, features a unique bicyclotriazolium group at the C-2 position. googleapis.comnewdrugapprovals.orgnih.gov This distinct side chain contributes to its broad antibacterial spectrum and favorable chemical properties. mdpi.comnih.gov

These characteristics make biapenem an excellent model compound for advanced chemical and biochemical investigations. Researchers utilize biapenem to probe the intricacies of carbapenem-enzyme interactions, including detailed studies with various β-lactamases like VIM-1, VIM-2, and KPC-2. nih.gov Such studies, often employing techniques like X-ray crystallography and NMR spectroscopy, provide insights into the mechanisms of hydrolysis and the formation of different product tautomers, such as imines and enamines. mdpi.comnih.gov The unique C-2 side chain of biapenem offers a valuable tool for comparative studies against other carbapenems like meropenem, helping to elucidate structure-activity relationships and the impact of different substituents on enzyme binding and inhibition. nih.govnih.gov

Significance of Protecting Group Chemistry in Complex Organic Synthesis

Protecting group chemistry is a fundamental and indispensable tool in the synthesis of complex organic molecules like carbapenems. ichemc.ac.lknumberanalytics.com It involves the temporary modification of a reactive functional group to prevent it from participating in a chemical reaction while transformations are carried out elsewhere in the molecule. numberanalytics.comchemistryabc.com The protecting group must be easily introduced, stable under the desired reaction conditions, and readily removed without altering the rest of the molecule. ichemc.ac.lk

In the context of biapenem synthesis, protecting groups are crucial for managing the reactivity of various functional groups, including hydroxyl and carboxyl moieties. googleapis.comgoogle.com For instance, the hydroxyl group of the 6-(1-hydroxyethyl) side chain and the carboxylic acid at the C-2 position are typically protected during the key bond-forming steps of the synthesis. googleapis.com Common protecting groups for the carboxyl group include p-nitrobenzyl and allyl groups, while the hydroxyl group may be protected by groups like tert-butyldimethylsilyl. googleapis.com The strategic use of these protecting groups allows for the precise and controlled construction of the complex carbapenem core, ensuring the correct stereochemistry and preventing unwanted side reactions. ichemc.ac.lkchemistryabc.com The final step in the synthesis of biapenem involves the deprotection of these groups to yield the active antibiotic. googleapis.compatsnap.com

Research Trajectories for "Protected Biapenem" in Chemical Biology and Drug Discovery

The study of "this compound" intermediates offers significant opportunities in the fields of chemical biology and drug discovery. These protected forms of biapenem are not merely synthetic precursors but can also serve as valuable chemical probes to investigate biological processes.

One major research trajectory involves the development of novel carbapenems that can overcome emerging resistance mechanisms. ox.ac.uk By studying the synthesis and modification of this compound, chemists can design and create new derivatives with altered side chains or modifications to the carbapenem core. clockss.org These new compounds can then be tested for their ability to evade recognition by carbapenemases or to act as inhibitors of these resistance-conferring enzymes. ox.ac.ukacs.org

Furthermore, this compound analogues can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical biology tools. These tools can be used to visualize the localization of the antibiotic within bacterial cells, identify its molecular targets beyond the classical PBPs, and study its transport across bacterial membranes. Understanding these fundamental processes can reveal new strategies for enhancing antibiotic efficacy.

The development of "pro-drugs" based on this compound represents another promising avenue. In this approach, the protecting group is designed to be cleaved by specific enzymes present at the site of infection, leading to the localized release of the active biapenem. This strategy could potentially improve the therapeutic index of the antibiotic.

Finally, the synthetic routes developed for this compound can be adapted to create libraries of diverse carbapenem-like molecules. clockss.org Screening these libraries against various bacterial pathogens and their resistance enzymes could lead to the discovery of new antibacterial agents with novel mechanisms of action, contributing to the fight against antimicrobial resistance. ku.edu

Interactive Data Tables

Table 1: Key Protecting Groups in Biapenem Synthesis

Functional GroupProtecting GroupCommon Deprotection Method
Carboxylic Acidp-Nitrobenzyl (PNB)Catalytic Hydrogenation
Carboxylic AcidAllyl (All)Palladium-catalyzed reaction
Hydroxyltert-Butyldimethylsilyl (TBDMS)Fluoride ion source (e.g., TBAF)

This table outlines common protecting groups used for the carboxylic acid and hydroxyl functional groups during the synthesis of biapenem and the typical methods for their removal.

Table 2: Research Applications of this compound

Research AreaApplication of this compoundPotential Outcome
Drug DiscoverySynthesis of novel biapenem analoguesNew carbapenems with enhanced activity or resistance evasion
Chemical BiologyDevelopment of tagged biapenem probesElucidation of antibiotic uptake and localization
Prodrug DevelopmentDesign of enzyme-cleavable this compoundTargeted drug delivery and improved therapeutic index
Resistance StudiesUse as a scaffold for carbapenemase inhibitorsOvercoming antibiotic resistance

This table summarizes the diverse research applications of this compound intermediates in advancing our understanding and development of new antibacterial therapies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24ClN5O6S

Molecular Weight

522.0 g/mol

IUPAC Name

(4-nitrophenyl)methyl (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;chloride

InChI

InChI=1S/C22H24N5O6S.ClH/c1-12-18-17(13(2)28)21(29)26(18)19(20(12)34-16-7-24-10-23-11-25(24)8-16)22(30)33-9-14-3-5-15(6-4-14)27(31)32;/h3-6,10-13,16-18,28H,7-9H2,1-2H3;1H/q+1;/p-1/t12-,13-,17-,18-;/m1./s1

InChI Key

UQQRIMQMDCYVMZ-PVKSKXJJSA-M

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O.[Cl-]

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O.[Cl-]

Origin of Product

United States

Synthetic Methodologies for Protected Biapenem and Its Chemical Intermediates

Retrosynthetic Analysis of Biapenem (B1666964)

A retrosynthetic analysis of biapenem (1) reveals a convergent synthetic strategy. The primary disconnection point is the C2-thiol ether linkage, which simplifies the molecule into two key fragments: the protected carbapenem (B1253116) core (2) and the bicyclic thiol side chain (3). This approach allows for the independent synthesis of each complex fragment, which are then coupled in a late-stage reaction. acs.orgnewdrugapprovals.org

Further deconstruction of the carbapenem core (2) involves disconnecting the C2-enol phosphate (B84403), a common activating group in carbapenem synthesis. This leads back to the pivotal intermediate, (3R,4R)-3-[(1R)-1-hydroxyethyl]-4-acetoxy-2-azetidinone (4), often referred to as the 4-AA intermediate. google.comresearchgate.net This azetidinone building block contains the correct stereochemistry for the final product and is a common precursor for many carbapenem antibiotics. The synthesis of 4-AA can be traced back to simpler, chiral starting materials like L-threonine, which establishes the required stereocenters early in the synthesis. google.com

The side chain thiol (3) is disconnected at the pyrazolidine (B1218672) ring, leading back to precursors such as hydrazine (B178648) and various difunctionalized propane (B168953) derivatives. acs.orggoogle.com The synthesis of this specific side chain is a multi-step process designed to build the unique bicyclic triazolium system. acs.orggoogle.com

Selection and Application of Protecting Groups in Biapenem Synthesis

The selection of appropriate protecting groups is critical for the successful synthesis of biapenem. These groups must be stable under various reaction conditions and selectively removable without affecting other sensitive parts of the molecule, particularly the β-lactam ring. mdpi.comgoogle.comgoogle.com

Hydroxyl Protecting Groups (e.g., Benzyl (B1604629), Allyl)

The secondary hydroxyl group on the C6 side chain of the carbapenem core requires protection during synthesis.

Benzyl (Bn) : The benzyl group is a common protecting group for alcohols due to its stability under a wide range of conditions, including acidic and basic environments. wikipedia.orggoogle.comorganic-chemistry.org It is typically introduced using benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH). organic-chemistry.org Removal is most commonly achieved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), which is convenient as this method is often used for the final deprotection of the carboxyl group. google.comnih.gov

Allyl (All) : The allyl group is another valuable protecting group for hydroxyl functions. google.comgoogle.com It can be introduced using allyl bromide or a related allylating agent. A key advantage of the allyl group is its orthogonality to many other protecting groups; it is stable to the acidic and hydrogenolytic conditions used to cleave other groups but can be selectively removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0). researchgate.netnih.gov

Silyl ethers, such as those derived from triethylsilyl (TES) chloride, are also employed for hydroxyl protection in β-lactam synthesis, offering ease of introduction and removal under specific conditions. wikipedia.orggoogle.com

Carboxyl Protecting Groups (e.g., Nitrobenzyl)

The carboxylic acid at the C3 position is almost universally protected as an ester to allow for reactions on other parts of the molecule.

p-Nitrobenzyl (PNB) : The para-nitrobenzyl ester is the most widely used carboxyl protecting group in the industrial synthesis of carbapenems like biapenem and meropenem (B701). newdrugapprovals.orgmdpi.comgoogle.comnih.gov The PNB group is introduced by esterification with p-nitrobenzyl alcohol. It is highly stable throughout the numerous synthetic steps required to build the complex molecule. mdpi.comgoogle.com Its removal is efficiently accomplished by catalytic hydrogenation, which reduces the nitro group to an amine, triggering a self-immolative 1,6-elimination that releases the free carboxylic acid under mild, often neutral conditions. mdpi.comresearchgate.net This deprotection is typically performed in the final synthetic step. newdrugapprovals.org

Orthogonal Protecting Group Strategies

An orthogonal protecting group strategy involves using multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions, without affecting the others. iris-biotech.de This allows for the selective unmasking and reaction of specific functional groups.

In the synthesis of related carbapenems like meropenem, a classic orthogonal approach is the simultaneous use of a p-nitrobenzyl (PNB) ester for the carboxyl group and a p-nitrobenzyloxycarbonyl (pNZ) group for a nitrogen atom on the side chain. mdpi.comresearchgate.net Both groups are stable during the synthesis but are removed concurrently during the final catalytic hydrogenation step. mdpi.comresearchgate.net This strategy provides high stability to the β-lactam core throughout the synthesis. mdpi.com

Other orthogonal combinations, such as using an Fmoc group (removed by base), a Boc group (removed by acid), and an Allyl group (removed by Pd(0)), are standard in complex organic synthesis and can be adapted for the construction of elaborate side chains or precursors. researchgate.netiris-biotech.defrontiersin.org

Chemoselectivity and Stability Considerations of Protected Intermediates during Synthesis

Chemoselectivity , the preferential reaction of a reagent with one of two or more different functional groups, is a cornerstone of carbapenem synthesis. researchgate.netnih.gov The biapenem intermediates are multifunctional, containing a β-lactam, a protected hydroxyl group, a protected carboxyl group, and other reactive sites. Each reaction step must be highly chemoselective to avoid unwanted side reactions. For example, when coupling the thiol side chain, the conditions must favor nucleophilic attack by the sulfur atom on the activated C2 position without affecting the ester and carbamate (B1207046) protecting groups or the β-lactam ring itself. researchgate.netpatsnap.com

The stability of the protected intermediates is of utmost importance. The β-lactam ring is highly strained and susceptible to nucleophilic attack and hydrolysis, especially under basic or strongly acidic conditions. unipv.it The choice of protecting groups like PNB is crucial as they confer significant steric hindrance and electronic stability to the carbapenem core, safeguarding it through many synthetic transformations. mdpi.com The stability of the pyrrolidine (B122466) N-carbamate in related syntheses is pH-dependent and must be carefully controlled during deprotection steps to prevent degradation. nih.govgoogle.com

Key Reaction Steps Employing Protected Biapenem Precursors

The synthesis of biapenem from its protected precursors involves several key transformations.

Carbapenem Core Construction : A crucial early step is the stereocontrolled synthesis of the azetidinone core (4-AA). google.comjst.go.jp This often involves reactions like aldol (B89426) condensations or cycloadditions to set the critical stereocenters that will be carried through to the final product. wikipedia.orggoogle.com

Side Chain Coupling (Condensation) : The central carbon-sulfur bond-forming reaction is the coupling of the protected carbapenem core with the thiol side chain. The carbapenem core is typically activated at the C2 position, often as an enol phosphate (e.g., a diphenyl phosphate ester, also known as MAP). newdrugapprovals.orgpatsnap.com This activated intermediate, p-Nitrobenzyl (4R,5S,6S)-3-[(diphenyloxy)phosphoryloxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, reacts with the thiol side chain, 6,7-dihydro-6-mercapto-5H-pyrazolo[1,2-a] google.compatsnap.compatsnap.comtriazole chloride, in the presence of a base like N,N-diisopropylethylamine (DIPEA) to form the fully this compound precursor. newdrugapprovals.orgpatsnap.com

Data Table: Representative Condensation Reaction Yields

Experiment Base Solvent Temperature Yield of this compound Reference
1 N,N-Diisopropylethylamine Acetonitrile (B52724) -5 to 0 °C 87.9% patsnap.com
2 N,N-Diisopropylethylamine Acetonitrile -5 to 0 °C 90.6% patsnap.com

Final Deprotection : The final step in the synthesis is the removal of the protecting groups to unveil the active biapenem molecule. When PNB is used as the carboxyl protecting group, this is achieved via catalytic hydrogenation. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. newdrugapprovals.orgnih.gov This reaction cleaves the PNB ester and any other hydrogenolysis-labile groups, yielding the final biapenem product, which is then purified. newdrugapprovals.org

Stereoselective Formations of Chiral Centers

The molecular framework of biapenem features multiple contiguous chiral centers, the precise stereochemical control of which is paramount for its biological activity. The synthesis of the key 1β-methylcarbapenem intermediate, for instance, requires the establishment of four specific chiral centers. researcher.life Researchers have developed various diastereoselective and enantioselective methods to achieve this.

One notable approach utilizes a cyclopentanone (B42830) derivative, which is readily available from the natural product (–)-carvone, as a starting material for the stereoselective synthesis of the key intermediate. researcher.life Another strategy employs chiral ruthenium catalysts in a hydrogenation step to control the β-stereochemistry at the 1-position of a 1β-methylcarbapenem precursor. researcher.life Furthermore, the use of chiral auxiliaries with a "switching center" has been explored for the asymmetric synthesis of enantiomerically pure α-amino acids, which can serve as building blocks in the synthesis. acs.org

The formation of the carbapenam (B8450946) ring system itself can be achieved through enzymatic means. Carboxymethylproline synthases (CMPSs) have been engineered to catalyze the stereoselective production of functionalized carbapenams with three contiguous chiral centers. researchgate.net These enzymes facilitate both C-N and C-C bond formations to produce 5-carboxymethylproline derivatives with specific stereochemistry. researchgate.net

Beta-Lactam Ring Formation

The β-lactam ring is the cornerstone of all penicillin and carbapenem antibiotics, and its formation is a critical step in the synthesis of biapenem. researchgate.net In the biosynthesis of carbapenems, this ring is formed by carbapenam synthetase (CPS), which catalyzes the ATP-dependent cyclization of a β-amino acid substrate. nih.govresearchgate.net This enzymatic process is distinct from the mechanisms seen in penicillin and clavulanic acid biosynthesis. nih.gov

Chemically, the β-lactam ring in carbapenem precursors is often constructed from acyclic precursors. For instance, a common strategy involves the cyclization of a substituted β-amino acid derivative. The preparation of carbapenems frequently relies on a key intermediate containing a pre-formed, substituted β-lactam ring, which is typically obtained through chemical synthesis. sciencebusiness.net Research has shown that recombinant wild-type β-lactam synthetase can accept non-natural substrates and convert them into substituted β-lactams, offering a potential fermentation route to key intermediates. sciencebusiness.net

Side Chain Introduction and Modification

The modification of the C2 side chain has been a significant area of research in the development of carbapenem antibiotics. clockss.org Early efforts focused on mimics of cysteamine, while later work explored a wide variety of substituents, including alkylthio, phenylthio, and heteroarylthio groups. clockss.org The introduction of a 1β-methyl group at the C1 position was a key advancement that improved stability against human renal dehydropeptidase-I (DHP-I). oup.com

The general synthetic route often involves the condensation of a protected carbapenem core, such as p-Nitrobenzyl (4R,5S,6S)-3-(diphenylphosphinoxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, with the desired thiol side chain in the presence of a base like N-ethyldiisopropylamine. newdrugapprovals.org

Precursor Reagent(s) Resulting Moiety Reference
Hydrazine hydrateMultiple stepsMercaptobicyclotriazolium chloride (Side Chain) researcher.lifeacs.org
Protected Carbapenem CoreMercaptobicyclotriazolium chloride, N-ethyldiisopropylamineThis compound newdrugapprovals.org
(–)-carvoneMultiple stepsKey 1β-methylcarbapenem intermediate researcher.life

Advanced Spectroscopic and Structural Characterization of Protected Biapenem Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Protected Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of protected biapenem (B1666964) intermediates in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the molecular framework, the nature and location of protecting groups, and the stereochemistry of the molecule. scielo.org.za

During the synthesis of carbapenems like biapenem, protecting groups such as p-nitrobenzyl (PNB) and allyl esters are commonly employed to cap the carboxylic acid functionality. unipv.it ¹H NMR spectroscopy allows for the unambiguous identification of the signals corresponding to these protecting groups, as well as the characteristic protons of the carbapenem (B1253116) core. For instance, the high-field region of the ¹H NMR spectrum (0.8–1.3 ppm) is particularly informative for analyzing the methyl group resonances of the C6 hydroxyethyl (B10761427) and C1 methyl groups. nih.gov

Furthermore, 2D NMR techniques, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning proton and carbon signals definitively, especially in complex intermediates where signal overlap is common. scielo.org.za These experiments establish correlations between protons and the carbons to which they are directly attached (HSQC) or separated by two or three bonds (HMBC), thereby piecing together the carbon skeleton and confirming the attachment points of protecting groups. For example, in the synthesis of biapenem, NMR analysis of crude materials can help identify key intermediates and byproducts. kyoto-u.ac.jp

Studies involving the reaction of biapenem with β-lactamases have utilized ¹H NMR to track the formation of various hydrolyzed products, such as enamine and imine tautomers. nih.govresearchgate.net Time-course NMR analysis has been instrumental in observing the evolution of these species, providing insights into reaction kinetics and equilibrium. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for Biapenem-Related Species

SpeciesKey Proton Resonances (ppm)DescriptionReference
Biapenem0.8–1.3C6 hydroxyethyl methyl and C1 methyl groups nih.gov
(2R)-imine product(distinct from biapenem)Methyl group resonances nih.govresearchgate.net
(2S)-imine product(distinct from biapenem)Methyl group resonances nih.govresearchgate.net
Enamine product(distinct from biapenem)Methyl group resonances nih.govresearchgate.net

This table is illustrative. Actual chemical shifts are highly dependent on the solvent, concentration, and specific protecting groups used.

Mass Spectrometry (MS and LC-MS/MS) for Impurity Profiling and Identification of Protected Species

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful and highly sensitive technique for the impurity profiling and identification of protected biapenem species. resolvemass.casterlingpharmasolutions.com It provides crucial information on the molecular weights of intermediates and byproducts, aiding in their structural characterization, even at trace levels. conicet.gov.ar

In pharmaceutical manufacturing, impurity profiling is essential to ensure the quality and safety of the final drug product. ajprd.com During the synthesis of biapenem, various impurities can arise, including starting materials, by-products, synthetic intermediates, and degradation products. conicet.gov.ar LC-MS/MS allows for the separation of these components in a complex mixture, followed by their individual mass analysis. resolvemass.ca

For instance, an HPLC method for the routine quality control of biapenem was established to identify impurities. researchgate.net This method identified two hydrolysis degradation products and two dimers in the quality control chromatogram. researchgate.net High-resolution mass spectrometry (HRMS) is particularly advantageous as it provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions, offering clues about the molecule's substructures.

A study on the radiation sterilization of biapenem utilized LC-MS/MS to identify a degradation product resulting from radiolysis, highlighting the technique's utility in assessing the stability of the drug under various conditions. researchgate.net The development of generic pharmaceuticals also relies heavily on LC-MS for the identification of impurities and degradants. researchgate.net

Table 2: Common Impurities in Biapenem Synthesis Identified by Mass Spectrometry

Impurity TypeMethod of IdentificationDescriptionReference
Hydrolysis Degradation ProductsHPLC-Diode Array DetectionTwo products with relative retention times of 0.528 and 0.743 researchgate.net
DimersHPLC-Diode Array DetectionTwo products with relative retention times of 1.062 and 2.817 researchgate.net
Radiolysis Degradation ProductLC-MS/MSFormed upon exposure to high-dose β-radiation researchgate.net

The relative retention times are specific to the chromatographic conditions used in the cited study.

X-ray Crystallography of this compound Analogs and Crystalline Intermediates

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline this compound analogs and intermediates. frontiersin.org This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of a molecule, offering unparalleled insight into its conformation in the solid state.

While obtaining suitable single crystals of synthetic intermediates can be challenging, the successful crystallographic analysis of a this compound analog can confirm its structure unequivocally. acs.org For instance, the crystal structure of biapenem itself has been determined, providing detailed information about its molecular geometry, including non-bonded interactions. acs.org

X-ray diffraction studies have also been instrumental in understanding the interactions of biapenem with its biological targets. For example, the crystal structure of biapenem in complex with metallo-β-lactamases like VIM-2 and CphA has been solved. nih.govuliege.be These studies revealed the opening of the β-lactam ring and the formation of a mixture of (2S)-imine and enamine products complexed at the active site. nih.govresearchgate.net Although these studies focus on the hydrolyzed drug, the principles of crystallographic analysis are directly applicable to protected intermediates.

The structural data obtained from crystallography can be invaluable for understanding reaction mechanisms and for the rational design of improved synthetic routes.

Table 3: Crystallographic Data for Biapenem-Related Structures

Compound/ComplexPDB IDResolution (Å)Key Structural FeaturesReference
VIM-2 with Biapenem-derived ligands6Y6J1.5Mixture of (2S)-imine and enamine products in the active site nih.govresearchgate.net
CphA with Biapenem intermediate--Trapped reaction intermediate in the active site uliege.be
Carbapenem synthase with carbapenam (B8450946)4OJ82.10Complex with a carbapenem precursor rcsb.org

PDB ID refers to the entry in the Protein Data Bank. The resolution is a measure of the level of detail in the crystal structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Protected Derivatives

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, serves as a rapid and non-destructive tool for the analysis of functional groups in this compound derivatives. webassign.net These techniques are particularly useful for monitoring the progress of reactions by observing the appearance or disappearance of characteristic vibrational bands.

IR spectroscopy is highly sensitive to the presence of specific functional groups. webassign.net In the context of this compound intermediates, key absorptions include:

C=O stretch of the β-lactam ring: Typically observed in the range of 1749-1887 cm⁻¹. rjptonline.org

C=O stretch of ester protecting groups: The exact frequency depends on the nature of the ester.

O-H stretch: A broad band around 3300-3500 cm⁻¹ indicates the presence of hydroxyl groups. libretexts.org

N-H stretch: For intermediates containing amine or amide functionalities.

C-H stretches: Aliphatic and aromatic C-H stretches appear around 2850-3100 cm⁻¹. openstax.org

A patent for a novel crystal form of biapenem included its infrared absorption spectrum as a key characterization parameter. google.com Changes in the IR spectrum, such as shifts in the C=O stretching frequency, can indicate degradation or structural modifications. rjptonline.org

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For carbapenems, Raman spectroscopy can identify vibrations of the β-lactam and pyrrolidine (B122466) rings. rjptonline.org For example, in meropenem (B701), a related carbapenem, bands corresponding to the C-C bond of the β-lactam ring have been identified in the Raman spectrum. rjptonline.org A combination of experimental and theoretical studies using Density Functional Theory (DFT) has been employed to analyze the vibrational spectra of biapenem, aiding in the assignment of specific vibrational modes. researchgate.net

Table 4: Characteristic Vibrational Frequencies for Carbapenem Functional Groups

Functional GroupTechniqueCharacteristic Wavenumber (cm⁻¹)DescriptionReference
β-Lactam C=OIR1749 - 1887Stretching vibration rjptonline.org
Carboxyl C=OIR~1604 - 1651Stretching vibration (in hydrolyzed form) rjptonline.org
Pyrrolidine RingIR/Raman~1049 - 1056C-C bond stretching, C-H wagging/twisting nih.gov
C-H (alkali substituents)IR/Raman1075 - 1335Wagging and twisting vibrations nih.gov

This table provides general ranges. Specific values can vary based on the molecular environment and physical state of the sample.

Mechanistic Investigations of Biapenem and Its Chemically Modulated Forms

Molecular Interactions with Penicillin-Binding Proteins (PBPs)

Biapenem (B1666964), like other β-lactam antibiotics, exerts its antibacterial effect by targeting and inactivating penicillin-binding proteins (PBPs). patsnap.com These enzymes are crucial for the final steps of peptidoglycan synthesis, a vital component that provides structural integrity to the bacterial cell wall. patsnap.comnih.gov Inhibition of PBPs disrupts cell wall maintenance and construction, ultimately leading to cell lysis. nih.govwikipedia.org The interaction involves the acylation of a catalytic serine residue within the PBP active site, forming a stable covalent adduct that incapacitates the enzyme. wikipedia.orgnih.gov

The efficacy of biapenem is rooted in its high affinity for multiple essential PBPs across a range of bacterial species. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, biapenem binds most strongly to PBP 2. oup.comnih.gov It also demonstrates a strong affinity for PBP 1a in E. coli and PBP 1b in P. aeruginosa. oup.comnih.gov Studies comparing carbapenems have shown that in E. coli, biapenem, doripenem, and meropenem (B701) exhibit high affinity for PBP 2, while imipenem (B608078) has a lower affinity for PBP 3. researchgate.net

In the Gram-positive organism Staphylococcus aureus, biapenem's primary target is PBP 1. oup.comnih.gov For Klebsiella pneumoniae, biapenem shows very high affinity for PBP 2 and PBP 4, with 50% inhibitory concentrations (IC50) below 0.0075 mg/L. nih.govasm.org It also effectively binds to PBP 1a/1b and PBP 3 in this organism. nih.gov This ability to bind strongly to multiple essential PBP targets contributes to its broad spectrum of activity. oup.comnih.gov

OrganismPrimary PBP TargetsHigh Affinity ForIC₅₀ (mg/L)
Escherichia coliPBP 2PBP 1a, PBP 2Data not specified in sources
Pseudomonas aeruginosaPBP 2PBP 1b, PBP 2, PBP 3Data not specified in sources
Staphylococcus aureusPBP 1PBP 1Data not specified in sources
Klebsiella pneumoniaePBP 2, PBP 4PBP 1a/1b, PBP 2, PBP 3, PBP 4<0.0075 for PBP 2 & PBP 4

X-ray crystallography has provided detailed insights into the molecular interactions between biapenem and its PBP targets. nih.govasm.org The crystal structures of biapenem in covalent complex with PBP 2X and PBP 1A from Streptococcus pneumoniae have been determined, revealing the precise binding mechanism. nih.govasm.orgresearchgate.net

In the PBP 2X-biapenem complex, the electron density clearly shows the carbapenem (B1253116) molecule covalently bound to the active site serine, Ser337. asm.org The formation of this acyl-enzyme complex is the key inhibitory step. asm.org The structure highlights that the C-2 side chain of biapenem forms critical hydrophobic interactions with two conserved residues within the active site: Trp374 and Thr526. nih.govasm.org

Similarly, in the PBP 1A-biapenem complex, the antibiotic is covalently attached to the catalytic Ser370. researchgate.net The C-2 side chain again plays a crucial role, establishing hydrophobic contacts with corresponding conserved residues, Trp411 and Thr543. nih.govasm.org These interactions with conserved tryptophan and threonine residues are considered important for the binding of carbapenems to pneumococcal PBPs, as the residues are also conserved in PBP 2B. nih.govasm.org The formation of the complex is accompanied by an induced-fit conformational change in the enzyme's active site pocket to accommodate the ligand. asm.org

While X-ray crystallography provides static snapshots of the PBP-biapenem complex, molecular dynamics (MD) simulations offer a method to explore the dynamic processes of ligand recognition, binding, and the subsequent acylation reaction. These computational techniques can model the conformational changes in both the protein and the ligand as they approach and interact, detailing the pathway from initial non-covalent binding to the formation of the covalent acyl-enzyme intermediate. Specific molecular dynamics simulation studies focusing on the recognition and acylation of PBPs by biapenem were not identified in the reviewed literature. However, such studies are critical for understanding the precise energetic and structural determinants of binding affinity and acylation efficiency.

Enzymatic Degradation Mechanisms and Strategies for Overcoming Resistance (Focus on Chemical Reactivity)

Bacterial resistance to β-lactam antibiotics, including biapenem, is most commonly mediated by the production of β-lactamase enzymes. nih.gov These enzymes hydrolyze the amide bond in the four-membered β-lactam ring, rendering the antibiotic inactive. nih.gov β-lactamases are broadly categorized into two main groups based on their catalytic mechanism: serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B). nih.govnih.gov

Biapenem generally exhibits a high degree of stability against hydrolysis by many common serine β-lactamases. oup.comnih.gov Studies have shown that Class A and Class D β-lactamases are typically unable to confer in vitro resistance to biapenem. nih.govresearchgate.net The rate of hydrolysis by selected serine β-lactamases, including extended-spectrum variants, is often less than 0.1% of the hydrolysis rate for cephaloridine. oup.comnih.gov

However, biapenem is not entirely inert and can act as a transient inhibitor of these enzymes, with varying acylation efficiencies. nih.govresearchgate.net Certain clinically significant Class A enzymes, such as KPC-2, are capable of hydrolyzing carbapenems, including biapenem, more efficiently. nih.gov Mechanistic studies on the interaction between biapenem and KPC-2 reveal that the hydrolysis proceeds through the formation of hydrolysed enamine and imine products. bris.ac.ukdntb.gov.uaresearchgate.net Following the opening of the β-lactam ring, the initial enamine product tautomerizes to form (2R)- and (2S)-imine species. nih.gov Over time, the thermodynamically favored (2S)-imine becomes the major observed product. nih.govbris.ac.uk This complex reaction pathway, moving from a stable acyl-enzyme intermediate to multiple hydrolyzed products, characterizes its interaction with potent carbapenemases.

Enzyme ClassExample EnzymeBiapenem InteractionKinetic Parameters
Class AKPC-2Slow hydrolysis, transient inhibitionSpecific kcat/Km values not found in sources
Class A (general)TEM, SHVHigh stability, poor substrateHydrolysis rate <0.1% of cephaloridine
Class CAmpCGenerally stableData not specified in sources
Class DOXA-typeGenerally stable, unable to confer resistanceData not specified in sources

In contrast to its stability against most serine β-lactamases, biapenem is readily hydrolyzed and inactivated by metallo-β-lactamases (MBLs). nih.govresearchgate.net These enzymes utilize one or two zinc ions in their active site to activate a water molecule for a direct nucleophilic attack on the β-lactam ring. nih.gov This mechanism allows MBLs to hydrolyze all classes of β-lactam antibiotics except monobactams. nih.gov

Studies on subclass B1 MBLs, such as VIM-1 and VIM-2, show that the reaction with biapenem leads to the opening of the β-lactam ring and the formation of a mixture of enamine and imine tautomers as final products. bris.ac.ukdntb.gov.ua X-ray diffraction studies of VIM-2 crystals treated with biapenem confirmed the presence of a mixture of the (2S)-imine and enamine complexed in the active site. bris.ac.ukresearchgate.net

The interaction with the subclass B2 MBL CphA from Aeromonas hydrophila has also been structurally characterized. The crystal structure of the CphA-biapenem complex revealed a trapped reaction intermediate, providing a snapshot of the catalytic process. nih.gov This structural information, along with kinetic data, helps to elucidate the pathway of carbapenem recognition and hydrolysis by MBLs. nih.gov The susceptibility of biapenem to MBLs like VIM and NDM-1 represents a significant clinical challenge in treating infections caused by bacteria producing these enzymes.

Enzyme ClassExample EnzymeBiapenem InteractionHydrolysis Products
Class B (Subclass B1)VIM-1, VIM-2Readily hydrolyzedMixture of enamine and (2R)/(2S)-imine tautomers
Class B (Subclass B1)NDM-1Susceptible to hydrolysisPresumed enamine/imine mixture
Class B (Subclass B2)CphAReadily hydrolyzedTrapped reaction intermediate observed

Kinetics and Mechanisms of Metallo-Beta-Lactamase (MBL) Hydrolysis (e.g., VIM, CphA, NDM-1)[17],[18],[19],[20],[21],[15],[13],[14],[22],[23],

Active Site Features and Zinc Ion Coordination in MBLs

Metallo-β-lactamases are characterized by a distinctive αβ/βα sandwich fold, which creates a shallow active site groove. core.ac.uk Central to their catalytic activity is the presence of one or two zinc ions, which are essential for the hydrolysis of β-lactam antibiotics. core.ac.ukresearchgate.net MBLs are categorized into three subclasses—B1, B2, and B3—based on differences in their primary amino acid sequence and the specific residues involved in zinc coordination. core.ac.ukresearchgate.net

In the dizinc (B1255464) MBLs (subclasses B1 and B3), the active site features two zinc ions, designated Zn1 and Zn2. core.ac.uk The Zn1 ion is typically coordinated in a tetrahedral geometry, while the Zn2 ion often exhibits a trigonal bipyramidal geometry in the absence of a substrate. core.ac.uk For instance, in subclass B1 MBLs, Zn1 is coordinated by three histidine residues (His116, His118, and His196), while Zn2 is coordinated by a different set of residues, including a cysteine (Asp120, Cys221, and His263). core.ac.uk Subclass B2 MBLs, in contrast, are typically active with only a single zinc ion bound at the Zn2 site. researchgate.net Structural studies of B2 MBLs, such as CphA, have confirmed the presence of a single zinc ion in the active site. researchgate.net The binding of a second zinc ion to the Zn1 site in these enzymes can actually be inhibitory. researchgate.net

The coordination of these zinc ions plays a pivotal role in positioning the antibiotic substrate for hydrolysis. Substrates are proposed to bind with their β-lactam carbonyl oxygen coordinating to Zn1 and the leaving group nitrogen interacting with Zn2, occupying open coordination sites on the metal ions. core.ac.uk

Role of Nucleophilic Water Molecules in MBL-Mediated Hydrolysis

The hydrolysis of the β-lactam ring by MBLs is a critical step in bacterial resistance. A general consensus accepts that a zinc-bound hydroxide (B78521) ion acts as the attacking nucleophile. researchgate.net The zinc ion lowers the pKa of a coordinated water molecule, facilitating its deprotonation to form a potent hydroxide nucleophile. researchgate.net This nucleophilic water molecule, often bridging the two zinc ions in dizinc MBLs, attacks the carbonyl carbon of the β-lactam ring. researchgate.net

However, studies on the hydrolysis of biapenem by the B2 MBL CphA have suggested a more complex role for water molecules. Computational studies support a model where the primary nucleophile is not the water molecule in closest proximity to the zinc ion (often referred to as Wat2), but rather a second water molecule (Wat1) that is hydrogen-bonded to the first. nih.gov According to this model, this second water molecule is consumed in the reaction, which explains why it is not observed in the X-ray crystal structure of the enzyme-product complex. nih.gov The reaction involves a nucleophilic attack on the carbonyl group of the β-lactam ring, leading to the cleavage of the C-N bond and subsequent protonation of the nitrogen atom. researchgate.net

Characterization of Hydrolyzed Enamine and Imine Tautomeric Products

Following the MBL-mediated opening of the β-lactam ring of carbapenems like biapenem, the resulting product can exist as a mixture of tautomers: an enamine (Δ²-pyrroline) and two stereoisomeric imines ((2R)- and (2S)-Δ¹-pyrroline). nih.govnih.govresearchgate.net The interconversion between these forms is a key aspect of the post-hydrolysis landscape.

Nuclear Magnetic Resonance (NMR) and X-ray diffraction studies have been instrumental in characterizing these products. For biapenem, NMR studies of its reaction with VIM-1, VIM-2 (both B1 MBLs), and KPC-2 (a serine-β-lactamase) revealed the formation of hydrolyzed enamine and both (2R)- and (2S)-imine products in solution. nih.govnih.gov X-ray diffraction studies of VIM-2 crystals treated with biapenem showed a mixture of the (2S)-imine and enamine forms complexed within the active site. nih.govnih.gov Over time, the thermodynamically more stable (2S)-imine tends to be the major species observed. nih.govnih.gov It is proposed that the enamine is often the initial product of hydrolysis, which then isomerizes to the imine forms. nih.govchemicalbook.com

EnzymeTechniqueObserved Products of Biapenem Hydrolysis
VIM-1NMREnamine, (2R)-imine, (2S)-imine
VIM-2NMR, X-ray DiffractionEnamine, (2S)-imine (in active site); Enamine, (2R)-imine, (2S)-imine (in solution)
KPC-2NMREnamine, (2R)-imine, (2S)-imine
Post-Hydrolysis Rearrangement Mechanisms and Bicyclic Product Formation

Beyond the initial hydrolysis and tautomerization, the hydrolyzed biapenem molecule can undergo a significant intramolecular rearrangement. Current time information in Asia/Manila. This process involves the rotation of the carboxyl group (generated from the hydrolysis) and the hydroxyethyl (B10761427) side chain around the C5–C6 bond. nih.govCurrent time information in Asia/Manila. This conformational change positions the oxygen atom of the hydroxyethyl group for a nucleophilic attack on the C3 carbon of the pyrroline (B1223166) ring. Current time information in Asia/Manila.

This intramolecular cyclization leads to the formation of a stable, bicyclic product where a new six-membered ring replaces the original four-membered β-lactam ring. Current time information in Asia/Manila.nih.gov This bicyclic derivative has been observed in the X-ray crystal structure of the B2 MBL CphA in complex with the hydrolyzed biapenem product. Current time information in Asia/Manila. While this rearrangement can occur within the enzyme's active site, computational simulations suggest that the formation of this bicyclic compound happens primarily in solution, after which the product can rebind to the enzyme, acting as an inhibitor. Current time information in Asia/Manila.nih.gov The rate of this cyclization is influenced by the protonation state of the N4 nitrogen of the opened β-lactam ring. Current time information in Asia/Manila.

Mechanisms of Dehydropeptidase-I (DHP-I) Stability

Dehydropeptidase-I (DHP-I) is a membrane-bound enzyme located on the brush border of proximal renal tubules that can hydrolyze and inactivate certain carbapenems. patsnap.comeurekaselect.com The susceptibility of early carbapenems, such as imipenem, to DHP-I degradation necessitated their co-administration with a DHP-I inhibitor like cilastatin. patsnap.comeurekaselect.com

Biapenem, along with other newer carbapenems like meropenem and doripenem, exhibits significantly enhanced stability against DHP-I hydrolysis. chemicalbook.comnih.gov This stability is primarily attributed to a key structural modification: the presence of a 1β-methyl group on the carbapenem core. nih.gov This methyl group sterically hinders the approach and binding of the DHP-I enzyme to the β-lactam ring, thereby preventing its hydrolytic degradation. This intrinsic stability means that biapenem can be administered without a DHP-I inhibitor, simplifying its clinical use. patsnap.com

Carbapenem1β-Methyl GroupStability to DHP-IRequires DHP-I Inhibitor
ImipenemNoLowYes
BiapenemYesHighNo
MeropenemYesHighNo
DoripenemYesHighNo

Chemical Reactivity and Stability of Biapenem and its Analogues in Solution

The chemical stability of β-lactam antibiotics in aqueous solution is a critical factor for their formulation and therapeutic efficacy. The strained bicyclic 4:5 fused ring system inherent to carbapenems makes them susceptible to chemical degradation. nih.gov

Acid- and Base-Catalyzed Hydrolysis Mechanisms

The degradation of biapenem in aqueous solution is significantly influenced by pH. nih.gov Like other β-lactams, its stability is lowest in acidic and alkaline conditions, with a region of maximum stability typically occurring around neutral pH.

Under acidic conditions, the hydrolysis of the β-lactam ring can be catalyzed by hydrogen ions. This process generally involves the protonation of the carbonyl oxygen or the nitrogen atom of the β-lactam ring, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

Base-catalyzed hydrolysis, which is often more rapid, proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring. nih.gov This is a significant degradation pathway at higher pH values. nih.gov Studies on the stability of biapenem have shown that its degradation half-life decreases as the pH increases from neutral to alkaline. nih.gov The degradation of biapenem in solution can lead to the formation of various products, including dimeric impurities, through intermolecular reactions following the initial opening of the β-lactam ring. nih.gov The specific mechanism involves the attack of the side-chain amine of one molecule on the β-lactam carbonyl of another.

Oxidative and Photolytic Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule like Biapenem. ajpsonline.com While specific degradation products of Biapenem under oxidative and photolytic stress are not extensively detailed in the available literature, stress condition testing using oxidation, and photolysis has been performed. researchgate.net The analytical methods developed from these studies are deemed suitable for detecting degradation products formed under such conditions. researchgate.netresearchgate.net

Insights into the potential degradation pathways can be drawn from studies on other carbapenem antibiotics. For instance, the oxidative degradation of Tebipenem, another carbapenem, was observed when subjected to 3% hydrogen peroxide, leading to the formation of distinct degradation products. nih.gov Similarly, subjecting β-lactam antibiotics to photolytic conditions can lead to complex degradation pathways. The primary reaction often involves the hydrolysis of the essential β-lactam ring, which can be followed by further transformations. nih.gov For some β-lactams, photolytic degradation can result in the loss of antibacterial activity, underscoring the importance of the intact β-lactam ring. nih.gov The photochemical degradation of carbapenems like imipenem and meropenem has been shown to follow first-order kinetics. researchgate.net

Mechanisms of Dimeric Impurity Formation

The formation of dimeric impurities is a known degradation pathway for Biapenem and other β-lactam antibiotics, particularly in aqueous solutions. researchgate.netnih.gov At least one dimeric impurity of Biapenem has been successfully isolated and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

The primary mechanism for dimerization in β-lactam antibiotics involves an intermolecular reaction where a nucleophilic group of one molecule attacks the electrophilic β-lactam carbonyl carbon of a second molecule. nih.govnih.gov For penicillins, it has been proposed that the carboxyl group on one molecule can attack the β-lactam ring of another, leading to the formation of a dimer. nih.gov A similar mechanism is plausible for Biapenem. Another proposed pathway involves the initial hydrolysis of the β-lactam ring to form an open-ring intermediate; the newly formed carboxyl group on this intermediate can then react with the β-lactam ring of an intact Biapenem molecule. nih.gov

The formation of these dimeric impurities is significantly influenced by the concentration of the drug in the solution. Studies on the related carbapenem, ertapenem, have shown that dimer formation is much more rapid and pronounced in concentrated solutions (e.g., 100 mg/mL or greater). researchgate.net In more dilute solutions, hydrolysis of the β-lactam ring tends to be the predominant degradation pathway over dimerization. researchgate.net

Influence of pH, Concentration, and Temperature on Degradation Kinetics

The degradation rate of Biapenem in aqueous solutions is highly dependent on environmental factors, including pH, drug concentration, and temperature. researchgate.netnih.govresearchgate.net The stability of Biapenem is significantly lower at higher pH values. nih.gov This is a common characteristic for β-lactam antibiotics, as the nucleophilic attack on the carbonyl carbon of the β-lactam ring by hydroxide ions is enhanced in basic conditions. nih.gov

Kinetic studies have been performed to quantify the rate of Biapenem degradation across a range of pH values. The degradation generally follows first-order kinetics. The relationship between pH and the observed degradation rate constant often results in a V-shaped profile, with maximum stability observed in the neutral to slightly acidic pH range.

Table 1: Observed Rate Constants for the Degradation of Biapenem at 313 K

pHBuffer SystemObserved Rate Constant (k_obs) x 10^-3 (min^-1)
0.85Hydrochloric Acid1.54
1.29Hydrochloric Acid1.12
2.05Hydrochloric Acid0.51
3.88Acetate0.17
4.71Acetate0.13
6.48Phosphate (B84403)0.19
7.51Phosphate0.33
8.23Borate0.74
10.11Borate1.83
10.57Carbonate2.41

Data adapted from a study on the determination of biapenem in the presence of its degradation products. researchgate.net

Temperature also plays a critical role in the stability of Biapenem. As with most chemical reactions, an increase in temperature accelerates the rate of degradation. For example, the degradation half-life of Biapenem in a broth at 37°C is significantly shorter than at 25°C. nih.gov At 37°C, about 31% of Biapenem degrades within 24 hours, whereas it is considerably more stable at refrigerated temperatures (e.g., 4°C). nih.gov

Concentration affects not only the rate of degradation but also the degradation pathway. As mentioned previously, higher concentrations of carbapenems can favor the formation of dimeric impurities, whereas hydrolysis is more dominant at lower concentrations. researchgate.net For Biapenem, forced degradation studies have been conducted across various concentrations to characterize its stability profile. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Biapenem Beyond Basic Activity

Impact of C-1 Methyl Group and Other Core Modifications on Enzymatic Stability

A defining feature of biapenem's structure is the 1-β-methyl group on the carbapenem (B1253116) core. nih.govtaylorfrancis.com This modification is crucial for the antibiotic's stability against hydrolysis by human renal dehydropeptidase-I (DHP-I). nih.govrug.nlbioaustralis.com Early carbapenems like imipenem (B608078) lack this group and are rapidly degraded by DHP-I, necessitating co-administration with a DHP-I inhibitor such as cilastatin. rug.nlhippokratia.gr The introduction of the 1-β-methyl group sterically hinders the approach of the DHP-I enzyme, significantly enhancing the molecule's stability. rug.nlgoogle.com This increased stability allows biapenem (B1666964) to be administered without a DHP-I inhibitor. nih.govresearchgate.netidthai.org

The core carbapenem structure, a fusion of a β-lactam ring to a pyrroline (B1223166) ring, is inherently reactive, which is essential for its antibacterial action. mdpi.com The trans-configuration of the C-6 hydroxyethyl (B10761427) side chain is another conserved feature among carbapenems that provides resistance against many β-lactamase enzymes. nih.gov Modifications to this core, such as the 1-β-methyl group, represent a key strategy in optimizing the balance between antibacterial potency and metabolic stability.

Table 1: Impact of C-1 Methyl Group on Carbapenem Stability against DHP-I

CarbapenemPresence of 1-β-Methyl GroupStability to DHP-IRequires DHP-I Inhibitor
ImipenemNoLowYes (Cilastatin)
PanipenemNoLowYes (Betamipron)
BiapenemYesHighNo
Meropenem (B701)YesHighNo
DoripenemYesHighNo

Influence of Side Chain Modifications on PBP Binding Affinity and Specificity

The efficacy of β-lactam antibiotics, including biapenem, relies on their ability to inhibit bacterial cell wall synthesis by binding to and acylating Penicillin-Binding Proteins (PBPs). nih.govmdpi.compatsnap.com The side chains of the carbapenem molecule play a pivotal role in determining the affinity and specificity of this binding.

Biapenem's C-2 side chain is a unique σ-symmetric (6,7-dihydro-5H-pyrazolo[1,2-a] idthai.orgnih.govasm.orgtriazolium-6-yl)thio group. nih.govasm.org This distinctive, positively charged bicyclic structure is a primary determinant of biapenem's interaction with PBPs. nih.gov Crystallographic studies of biapenem complexed with PBPs from Streptococcus pneumoniae (PBP 2X and PBP 1A) have revealed that the C-2 side chain engages in critical hydrophobic interactions with conserved tryptophan and threonine residues within the active sites of these proteins. nih.govrcsb.org These interactions are considered fundamental to the strong binding of carbapenems to PBPs. nih.gov

Biochemical comparisons have shown that biapenem, along with imipenem and meropenem, binds most strongly to PBP 2 of Escherichia coli and Pseudomonas aeruginosa, and to PBP 1 of Staphylococcus aureus. oup.com Notably, biapenem also demonstrates a strong affinity for PBP 1a of E. coli and PBP 1b of P. aeruginosa, which contributes to its broad spectrum of activity. researchgate.netoup.com The triazole cationic structure of the side chain is also thought to enhance the permeability of biapenem across the outer membrane of Gram-negative bacteria. nih.gov

In contrast to the C-2 side chain, the contribution of the C-6 side chain of carbapenems to PBP binding is thought to be less significant than that of penicillins and cephalosporins. nih.gov However, the trans-α-1-hydroxyethyl substituent at C-6 is crucial for providing resistance against many β-lactamase enzymes. mdpi.com

Correlation between Biapenem Molecular Structure and Beta-Lactamase Inhibition Profiles

Bacterial resistance to β-lactam antibiotics is frequently mediated by β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring. nih.govresearchgate.net The molecular structure of biapenem provides it with significant stability against many common β-lactamases. idthai.orgpatsnap.comasm.org

Biapenem is stable against hydrolysis by a wide range of Class A (including extended-spectrum β-lactamases, or ESBLs) and Class C (AmpC) serine β-lactamases. nih.govhippokratia.group.com The trans-configuration of the C-6 hydroxyethyl substituent is a key structural feature that confers this broad stability. nih.gov Studies have shown that serine β-lactamases hydrolyze carbapenems like biapenem at rates less than 0.1% of that for cephaloridine. oup.com While biapenem behaves as a transient inhibitor of these serine-based enzymes, it is generally not a potent inhibitor. researchgate.net

However, biapenem is susceptible to hydrolysis by Class B metallo-β-lactamases (MBLs), which use zinc ions in their active site for catalysis. oup.comnih.govresearchgate.net This is a known vulnerability for the carbapenem class. plos.org Despite this, studies have shown that MBLs from Bacteroides fragilis and Xanthomonas maltophilia hydrolyze biapenem at lower rates (Vmax) compared to meropenem or imipenem. oup.com The unique pyrazolotriazolium thioether substituent at C-2 in biapenem is thought to confer increased stability towards some MBLs compared to other carbapenems. nih.gov X-ray diffraction and NMR studies on the interaction of biapenem with VIM-type MBLs revealed that the β-lactam ring is opened, forming a mixture of enamine and imine products complexed at the active site. nih.gov

Table 2: Biapenem Stability and Interaction with Different β-Lactamase Classes

β-Lactamase ClassEnzyme TypeBiapenem InteractionOutcome
Class A (e.g., ESBLs, KPC-2)Serine β-LactamaseStable / Transient InhibitorResistant to hydrolysis
Class C (e.g., AmpC)Serine β-LactamaseStableResistant to hydrolysis
Class D (e.g., OXA)Serine β-LactamaseTransient InhibitorGenerally resistant
Class B (e.g., VIM, CphA)Metallo-β-Lactamase (MBL)HydrolyzedSusceptible to hydrolysis

Computational Chemistry Approaches to SAR (e.g., QSAR, Molecular Docking, Cheminformatics)

Computational methods are increasingly used to elucidate the complex SAR of antibiotics like biapenem. Techniques such as molecular docking, molecular dynamics (MD) simulations, and Quantum Mechanics/Molecular Mechanics (QM/MM) provide detailed insights into drug-target interactions at an atomic level. researchgate.netnih.govmdpi.com

Molecular docking studies have been instrumental in visualizing and understanding how biapenem binds to the active sites of various PBPs. semanticscholar.orgimist.ma These models confirm the importance of hydrophobic interactions between biapenem's C-2 side chain and key residues in the PBP active site, as observed in crystallographic studies. nih.govrcsb.org Docking simulations of biapenem into the non-classical transpeptidase LdtMt2 from Mycobacterium tuberculosis showed that the carbapenem's carboxylate group forms hydrogen bonds with His352, Asn356, and Trp340, while the hydrophobic core contacts Tyr318 and Thr320. scispace.com

Furthermore, computational approaches have been applied to study the mechanism of biapenem's inactivation by MBLs. QM/MM and metadynamics simulations have been used to map the energy landscape of the hydrolysis reaction by the B2 MBL CphA. plos.orgplos.org These studies investigated the post-hydrolysis steps, where the opened β-lactam ring undergoes further molecular rearrangement. plos.org The simulations revealed that after hydrolysis, the molecule can form a more stable bicyclic compound, which can then bind back to the enzyme, acting as a product inhibitor. plos.orgplos.org Such computational insights are crucial for understanding resistance mechanisms and for the rational design of new carbapenems or MBL inhibitors that can overcome them. nih.govplos.org


Advanced Analytical Methodologies for Biapenem and Its Derivatives

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as the most vital analytical tool for assessing the quality of biapenem (B1666964). researchgate.net Its application is fundamental for impurity profiling to guarantee the quality of pharmaceutical products. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for the quantification of biapenem and the separation of its impurities. Various RP-HPLC methods have been developed, utilizing C18 columns and UV detection, to analyze biapenem in both bulk pharmaceutical forms and biological fluids. nih.govakjournals.comijpda.org These methods are designed to be simple, selective, rapid, and precise. ijpda.orgneliti.com

The selection of chromatographic conditions is critical for achieving satisfactory resolution between biapenem and its degradation products. akjournals.com For instance, one method identified two hydrolysis degradation products and two dimers in a quality control chromatogram. researchgate.netbjmu.edu.cn Another study successfully separated biapenem from its degradation products formed under various stress conditions using a C18 column and a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate. akjournals.com The retention time for biapenem in these methods can be as short as 2.72 ± 0.10 minutes, allowing for rapid analysis. ijpda.orgneliti.com

Several studies have established specific chromatographic conditions for the analysis of biapenem. A selection of these methodologies is detailed in the table below.

Interactive Table 1: RP-HPLC Methods for Biapenem Analysis

Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Application Source(s)
Dikma Diamonsil C18 (250 mm x 4.6 mm, 5 µm) Acetonitrile-0.1% triethylamine (B128534) water (1:99, v/v) Not Specified 220 Not Specified Routine Quality Control, Impurity Identification researchgate.netbjmu.edu.cn
C-18 (250 mm x 4.6 mm, 5 µm) 12 mM ammonium acetate–acetonitrile (96:4 v/v) 1.0 295 3.07 Quantification in Pharmaceutical Dosage Forms akjournals.com
Agilent Zorbax SB C18 (150 X 4.6 mm, 5µm) Methanol & 10mM Potassium dihydrogen phosphate (B84403) (50:50, v/v) 1.0 300 2.72 ± 0.10 Estimation in Pharmaceutical Tablet Dosage Form ijpda.orgneliti.com

Validation in accordance with International Conference on Harmonization (ICH) guidelines is a mandatory step to ensure that analytical methods are suitable for their intended purpose. akjournals.comneliti.com HPLC methods for biapenem have been rigorously validated for several key parameters.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For biapenem, linearity has been established over various concentration ranges, consistently yielding high correlation coefficients (r²), often greater than 0.998. researchgate.netnih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These limits are crucial for analyzing impurities. For biapenem, LOD and LOQ values have been determined to be as low as 4.8 ng and 18.5 ng for impurities, respectively, demonstrating the high sensitivity of the methods. researchgate.netbjmu.edu.cn One method reported an LOD of 0.01 microg/mL in human plasma. researchgate.net

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For biapenem analysis, the relative standard deviation (RSD) for intra-day and inter-day precision is consistently low, generally well below 15%. researchgate.netnih.govresearchgate.net

Accuracy: Accuracy is determined by recovery studies, where a known amount of the drug is added to a placebo or sample matrix and the amount recovered is measured. For biapenem, accuracy has been demonstrated with good recovery rates, often within the range of 98-102%. akjournals.comneliti.com

Interactive Table 2: Validation Parameters for Biapenem HPLC Methods

Parameter Reported Value(s) Source(s)
Linearity Range 0.05-10.0 mg/mL researchgate.netbjmu.edu.cn
0.1 to ~50 µg/mL (plasma and urine) nih.govresearchgate.net
25.0–152.0 µg/mL akjournals.com
5.35 to 101.15 µg/mL neliti.com
Correlation Coefficient (r or r²) r² = 0.999 researchgate.netbjmu.edu.cn
> 0.998 nih.govresearchgate.net
LOD 4.8 ng (impurity) researchgate.netbjmu.edu.cn
9.60 µg/mL akjournals.com
0.01 µg/mL (in plasma) researchgate.net
LOQ 18.5 ng (impurity) researchgate.netbjmu.edu.cn
24.90 µg/mL akjournals.com
Precision (Intra-day RSD) < 12.51% (plasma), < 7.05% (urine) nih.govresearchgate.net
1.84% (main impurity), 3.37% (total impurity) researchgate.netbjmu.edu.cn
< 2.2% akjournals.com
Precision (Inter-day RSD) < 12.51% (plasma), < 7.05% (urine) nih.govresearchgate.net
4.84% (main impurity), 7.58% (total impurity) researchgate.netbjmu.edu.cn
< 2.9% akjournals.com
Accuracy (Recovery) 91.51% (in plasma) nih.govresearchgate.net
Good recoveries at 80%, 100%, and 120% of label claim akjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Identification

While HPLC-UV is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and structural characterization of degradation products. nih.govjapsonline.com Biapenem is known to be unstable in aqueous solutions, and forced degradation studies are performed under various stress conditions (e.g., pH, temperature) to identify potential degradation products. akjournals.comnih.gov

LC-MS/MS analysis has been successfully used to identify degradation products of biapenem in aqueous solutions. neliti.comnih.gov This technique allows for the determination of the mass of the degradation products and their fragments, which provides crucial information for elucidating their structures. nih.govnih.gov For instance, one study used LC-MS/MS to identify a dimeric impurity of biapenem, which was then isolated for further characterization. nih.gov The combination of chromatographic separation with mass spectrometric detection is indispensable for building a comprehensive impurity profile. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of impurities and degradation products. conicet.gov.arwordpress.com While LC-MS/MS provides mass information, NMR provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. conicet.gov.ar

For biapenem, NMR spectroscopy, often used in conjunction with preparative HPLC and LC-MS/MS, has been employed to characterize the structure of isolated impurities. researchgate.netnih.gov One study reported the characterization of a dimeric impurity using LC-MS/MS and NMR. nih.gov In another investigation, NMR studies were used to observe the formation of hydrolyzed enamine and imine products when biapenem reacted with certain enzymes. researchgate.netnih.gov This level of detailed structural information is critical for understanding degradation pathways and ensuring the safety of the drug product. conicet.gov.arwordpress.com

Spectrophotometric Methods for Stability-Indicating Assays

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatography for certain applications. conferenceworld.in While standard UV spectrophotometry often has limitations in specificity for stability assays due to overlapping absorbance spectra of the drug and its degradants, derivative spectrophotometry can overcome this challenge. researchgate.net

A first-derivative UV spectrophotometric method has been developed for the determination of biapenem in the presence of its degradation products. researchgate.net This method relies on the principle that the derivative spectra of the drug and its degradation products show significant differences, allowing for the quantification of biapenem without interference. researchgate.net For example, a method using the first-derivative signal at a wavelength of 312 nm was shown to be effective for determining biapenem during stability studies in various buffer solutions. researchgate.net Such methods are validated for linearity, precision, and accuracy, proving their utility as stability-indicating assays. researchgate.netscielo.br

Advanced Sample Preparation Techniques (e.g., Ultrafiltration for Complex Matrices)

The analysis of drugs in complex biological matrices, such as plasma or urine, requires effective sample preparation to remove interfering substances like proteins. researchgate.netnih.gov For biapenem analysis in human plasma, ultrafiltration has been employed as a simple, rapid, and precise sample preparation technique. researchgate.netnih.gov

In this method, plasma samples, often after the addition of an internal standard and a stabilizing buffer, are passed through an ultrafiltration device. researchgate.netnih.gov This process effectively removes plasma proteins, allowing for direct injection of the filtrate into the HPLC system. nih.gov This technique has shown high extraction recovery for biapenem, with one study reporting a recovery of 91.51% from human plasma. nih.govresearchgate.net The use of ultrafiltration significantly improves method sensitivity compared to conventional protein precipitation techniques. researchgate.net

Computational and Theoretical Studies on Biapenem and Its Interactions

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Beta-Lactam Hydrolysis Reactions

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations have been pivotal in unraveling the mechanistic details of biapenem (B1666964) hydrolysis by metallo-β-lactamases (MβLs). 3ds.comnih.gov This approach treats the chemically reactive core of the system (the antibiotic and key active site residues) with the accuracy of quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics force fields. diva-portal.org

A significant challenge in simulating enzymatic reactions is the accurate determination of the reactant state (RS), or the Michaelis complex, as crystallographic structures often capture the more stable enzyme-product (PS) complex. 3ds.comacs.org To circumvent the uncertainties of traditional substrate docking, a computational strategy has been employed where the reaction is simulated "backwards." Starting from the X-ray structure of the enzyme-product complex, a QM/MM scan is used to drive the reaction uphill from the product back to the reactant state. 3ds.comacs.org This method allows for the generation of the enzyme-substrate complex from the product, providing a more reliable model of the initial binding pose and the conformational changes the enzyme undergoes to accommodate the substrate. 3ds.com

Studies on the B2 MβL CphA from Aeromonas hydrophila have utilized this reverse-simulation approach to investigate biapenem hydrolysis. 3ds.comnih.gov By generating two-dimensional potential energy surfaces (PESs) under various possible ionization states of the active site, researchers have been able to map out different reaction pathways. 3ds.comnih.govacs.org These simulations support a model where the nucleophilic attack on the β-lactam ring is initiated not by the zinc-proximal water molecule, as commonly proposed, but by a second water molecule. This second water molecule is hydrogen-bonded to the first and is consumed during the reaction, explaining its absence in the final product's crystal structure. 3ds.comacs.orgfrontiersin.org

Furthermore, QM/MM and metadynamics simulations have been used to explore the post-hydrolysis steps. mdpi.comresearchgate.net After the β-lactam ring is opened, the resulting hydrolyzed biapenem can undergo further rearrangements, such as the formation of a bicyclic derivative. mdpi.com Simulations suggest that while the initial rotation of the hydroxyethyl (B10761427) group can happen within the enzyme's active site, the subsequent cyclization to form the bicyclic product primarily occurs in solution after the hydrolyzed drug is released. mdpi.comresearchgate.net This finding is crucial as it suggests the bicyclic derivative has significant affinity for the enzyme and could serve as a lead compound for developing inhibitors. mdpi.com

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Complexes (e.g., PBPs, Beta-Lactamases)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of biapenem to its targets, such as Penicillin-Binding Proteins (PBPs), and to β-lactamase enzymes that confer resistance. thaiscience.infobiorxiv.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. thaiscience.info For instance, biapenem has been docked into the active site of the class A β-lactamase IMI-1. thaiscience.info Such studies help in identifying key molecular interactions, like those with Ser70 and Arg221, that are crucial for ligand stability. thaiscience.info Docking studies have also been performed on PBPs from Streptococcus pneumoniae (PBP2x and PBP1A), revealing that the C-2 side chain of biapenem forms important hydrophobic interactions with conserved tryptophan and threonine residues. elifesciences.org These interactions are considered vital for the binding of carbapenems to PBPs. elifesciences.org

Following docking, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of the enzyme-ligand complex. thaiscience.infobiorxiv.org MD simulations provide insights into the flexibility of the protein and the stability of the ligand's binding pose over time. thaiscience.info In studies with IMI-1, MD simulations revealed that the enzyme has flexible loops that can adopt open and closed conformations, which influences the binding and orientation of biapenem. thaiscience.info The stability of the complex between biapenem and the CphA β-lactamase has also been confirmed through 500 ps MD simulations, which showed stable metal-ligand bonds and hydrogen-bond networks. biorxiv.org

Simulations have also been used to investigate the interaction of carbapenems, including biapenem, with other bacterial resistance mechanisms like the AcrB multidrug efflux transporter in Escherichia coli. chemrxiv.org These computational investigations help to understand how the physicochemical properties of different carbapenems influence their binding preference within the transporter's distal pocket, which could inform the design of new antibiotics less susceptible to efflux. chemrxiv.org

Energy Landscape Analysis of Biapenem Reaction Pathways and Conformational Changes

The analysis of the energy landscape provides a comprehensive view of the entire reaction process, including the reactant and product states, as well as any intermediates and transition states. 3ds.comfrontiersin.org By calculating the potential energy surface (PES) for a given reaction, researchers can identify the minimum energy path (MEP) and the energy barriers that must be overcome. 3ds.comnih.gov

In the study of biapenem hydrolysis by the B2 MβL CphA, QM/MM simulations were used to construct two-dimensional PESs. 3ds.com This was achieved by performing relaxed scans where the lengths of the bonds being broken and formed (e.g., the C-N and C-O bonds of the β-lactam ring) were systematically varied, and the energy of the entire system was minimized at each point. 3ds.com This process accounts for the reorganization of the protein and solvent in response to the chemical changes, reflecting the dynamic conformational adjustments during the reaction. 3ds.com

These energy calculations also shed light on the energetics of post-hydrolysis events. mdpi.com QM/MM and metadynamics simulations were used to calculate the free energy surfaces (FESs) for the rotation of the hydroxyethyl group and the subsequent cyclization of hydrolyzed biapenem. selleckchem.com The results indicated that the formation of the bicyclic product is more favorable in solution than within the enzyme's active site, suggesting a mechanism where the hydrolyzed, open-ring form of biapenem is released from the enzyme before cyclizing. mdpi.com

Table 1: Key Computational Findings on Biapenem Interactions

Computational Method Enzyme/Protein Studied Key Findings Citations
QM/MM Simulations CphA (B2 MβL) The nucleophile in hydrolysis is a second water molecule, not the one proximal to the Zn ion. The reaction can be modeled by driving it backward from the product state. 3ds.comnih.govacs.org
QM/MM & Metadynamics CphA (B2 MβL) Post-hydrolysis cyclization to a bicyclic derivative occurs primarily in solution after release from the enzyme. mdpi.comresearchgate.net
Molecular Docking & MD IMI-1 (Class A β-lactamase) Flexible loops in the enzyme allow for open and closed conformations, affecting biapenem binding. thaiscience.info
Molecular Docking PBP2x & PBP1A (S. pneumoniae) The C-2 side chain of biapenem forms crucial hydrophobic interactions with conserved Trp and Thr residues. elifesciences.org
Energy Landscape Analysis CphA (B2 MβL) Identified multiple reaction pathways with energy barriers consistent with experimental data (~12-15 kcal/mol). 3ds.comnih.govfrontiersin.org

Future Directions in Protected Biapenem Research

Rational Design of Biapenem (B1666964) Analogs with Enhanced Chemical and Enzymatic Stability

The clinical utility of carbapenems is threatened by their susceptibility to hydrolysis by bacterial β-lactamases, particularly metallo-β-lactamases (MBLs), and degradation by human renal dehydropeptidase-1 (DHP-I). nih.govuni-muenchen.de Rational drug design, aided by a deep understanding of structure-activity relationships (SAR) and enzyme-substrate interactions, is a powerful tool for creating new biapenem analogs with improved stability.

Key structural modifications have been identified that can enhance the stability of the carbapenem (B1253116) scaffold. For example, the introduction of a 1β-methyl group has been shown to significantly improve stability against DHP-I without compromising antibacterial activity. nih.gov The stereochemistry of the C6 side chain is also crucial; a trans configuration of the hydroxyethyl (B10761427) group provides resistance to many β-lactamases. nih.gov

Future work will focus on more sophisticated modifications. For instance, designing analogs that are poor substrates or even inhibitors of β-lactamases is a major goal. This can be achieved by altering the side chains to create steric hindrance within the enzyme's active site or by introducing functionalities that interact favorably with active site residues to form stable, non-productive complexes. The unique bicyclotriazolium C2 side chain of biapenem already contributes to its profile, and further modifications of this moiety could yield analogs with even greater resistance to enzymatic degradation. researchgate.net

The following table details rational design strategies for enhancing the stability of carbapenem analogs.

Structural ModificationTarget of EnhancementMechanism of Action
1β-Methyl Group Stability against DHP-ISteric hindrance prevents enzymatic degradation by the renal enzyme. nih.govuni-muenchen.de
Trans-Hydroxyethyl Side Chain at C6 Stability against β-lactamasesThe specific stereochemistry is less readily accommodated by the active sites of many β-lactamases. nih.gov
Modification of the C2 Side Chain Broad-spectrum activity and stabilityAltering the side chain can modulate antibacterial spectrum and resistance to β-lactamases. researchgate.net
Pyrrolidine (B122466) Ring Modifications Increased stability and spectrumThe pyrrolidine moiety in many carbapenems contributes to their broad spectrum and stability. nih.gov
Siderophore Conjugation (e.g., Cefiderocol) Enhanced entry into Gram-negative bacteriaUtilizes bacterial iron uptake systems to transport the antibiotic across the outer membrane, bypassing some resistance mechanisms. dovepress.com

Advanced Mechanistic Insights via Time-Resolved Spectroscopic Techniques

A thorough understanding of the mechanisms of carbapenem hydrolysis by β-lactamases is fundamental to designing inhibitors and more stable analogs. Time-resolved spectroscopic techniques are invaluable for capturing the transient intermediates and understanding the kinetics of these rapid enzymatic reactions. dntb.gov.ua

Future research will likely employ more advanced techniques, such as time-resolved X-ray crystallography and cryo-electron microscopy, to obtain high-resolution snapshots of the enzyme-substrate complex at various stages of the catalytic cycle. researchgate.net These "molecular movies" can provide unprecedented detail about the conformational changes in both the antibiotic and the enzyme during the reaction, revealing key interactions that can be targeted for inhibitor design. Nuclear Magnetic Resonance (NMR) spectroscopy has also been instrumental in identifying the final hydrolysis products and their stereochemistry, providing insights into the stereoselectivity of different β-lactamases. researchgate.net

The table below summarizes key findings from mechanistic studies using spectroscopic techniques.

Spectroscopic TechniqueObservationImplication for Biapenem Research
Time-Resolved UV-Vis Spectroscopy Real-time monitoring of β-lactam ring cleavage. dntb.gov.uabrieflands.comAllows for the determination of kinetic parameters (kcat, Km) for biapenem hydrolysis by different β-lactamases. asm.org
NMR Spectroscopy Identification of hydrolyzed enamine and imine products and their stereoisomers. researchgate.netReveals the stereochemical course of the enzymatic reaction and the nature of the final degradation products.
X-ray Crystallography Static snapshots of biapenem-derived adducts in the active site of β-lactamases. researchgate.netresearchgate.netProvides a structural basis for understanding enzyme-substrate interactions and for rational inhibitor design.
Mass Spectrometry Detection of enzyme-adduct complexes and degradation products. researchgate.netConfirms the covalent modification of the enzyme and the chemical identity of hydrolysis products.
Time-Resolved Serial Synchrotron Crystallography Captures multiple structural snapshots during the enzymatic reaction. researchgate.netCan reveal transient intermediates and conformational changes, providing a dynamic view of the catalytic mechanism.

Integration of Artificial Intelligence and Machine Learning in Biapenem Chemical Synthesis and Drug Design

In chemical synthesis, AI can predict the outcomes of reactions, suggest optimal synthetic routes (retrosynthesis), and refine reaction conditions to improve yields and reduce waste. nih.gov This can significantly accelerate the synthesis of novel biapenem analogs.

The following table highlights the potential applications of AI and ML in biapenem research.

AI/ML ApplicationDescriptionPotential Impact on Biapenem Research
Predictive Synthesis Algorithms predict reaction outcomes and suggest optimal synthetic pathways. nih.govAccelerates the synthesis of novel biapenem analogs and reduces development costs.
De Novo Drug Design Generative models design novel molecules with desired properties (e.g., high potency, stability). biorxiv.orgCreates entirely new biapenem-like scaffolds with potentially novel mechanisms of action or improved resistance profiles.
Virtual Screening ML models predict the biological activity of large numbers of virtual compounds. nih.govresearchgate.netRapidly identifies promising biapenem analogs for synthesis, increasing the efficiency of drug discovery.
Resistance Prediction ML algorithms analyze genomic or clinical data to predict the likelihood of antibiotic resistance. dovepress.comInforms the design of biapenem analogs that are less susceptible to known resistance mechanisms and aids in clinical decision-making.
Synergy Prediction AI platforms can identify synergistic combinations of antibiotics. researchgate.netCould identify partner drugs that enhance the efficacy of biapenem, including against highly resistant strains.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Protected Biapenem against Mycobacterium tuberculosis (Mtb), and how does it differ from other carbapenems?

  • Methodological Answer : this compound inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking. Unlike other carbapenems, its stability against renal dehydropeptidase I reduces the need for co-administration with cilastatin. To confirm this mechanism, researchers should:

  • Conduct time-kill assays to assess bactericidal activity .
  • Use β-lactamase inhibition assays to evaluate resistance profiles.
  • Compare MIC values with meropenem and imipenem in both drug-susceptible and rifampicin-resistant Mtb strains .

Q. What in vitro experimental models are most effective for evaluating this compound’s efficacy against rifampicin-resistant Mtb?

  • Methodological Answer :

  • Use microplate Alamar Blue assays (MABA) to determine minimum inhibitory concentrations (MICs) in both H37Rv (drug-susceptible) and 115R (rifampicin-resistant) strains .
  • Validate results with mycobacterial growth indicator tubes (MGIT) to mimic physiological conditions.
  • Include controls for rifampicin monotherapy and carbapenem-rifampicin combinations to assess synergy .

Q. How does this compound’s pharmacokinetic profile influence dosing in murine models of TB infection?

  • Methodological Answer :

  • Administer biapenem intraperitoneally at doses ranging from 25–100 mg/kg to establish dose-dependent activity .
  • Measure plasma half-life and tissue penetration using high-performance liquid chromatography (HPLC).
  • Correlate pharmacokinetic data with bacterial load reductions in lung and spleen homogenates .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s synergistic activity with rifampicin between in vitro and in vivo models?

  • Methodological Answer :

  • In vitro : Test synergy using checkerboard assays and fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
  • In vivo : Use a murine model infected with rifampicin-resistant Mtb (e.g., strain 121R) and monitor bacterial load post-treatment. Note that in vivo synergy may fail due to:
  • Rifampicin’s variable tissue penetration.
  • Differences in bacterial metabolic states in host microenvironments .
  • Resolution Strategy : Combine pharmacokinetic/pharmacodynamic (PK/PD) modeling with transcriptomic analysis of Mtb under drug pressure.

Q. What methodologies are recommended to characterize emerging resistance mechanisms to this compound in Mtb?

  • Methodological Answer :

  • Perform whole-genome sequencing (WGS) of Mtb isolates from treatment-failure cases to identify mutations in PBPs or β-lactamase regulators.
  • Use CRISPR interference (CRISPRi) to knock down suspected resistance genes (e.g., blaC) and assess MIC changes.
  • Validate findings with radiolabeled penicillin-binding assays to confirm reduced drug-target binding .

Q. How can researchers optimize experimental protocols to address discrepancies in this compound’s bactericidal activity across different preclinical models?

  • Methodological Answer :

  • Standardization : Use consistent infection doses (e.g., 10^5 CFU/mL in murine models) and treatment durations (e.g., 4 weeks) .
  • Data Harmonization : Apply meta-analysis to compare results across studies, adjusting for variables like animal strain (e.g., BALB/c vs. C57BL/6) and bacterial inoculum preparation.
  • Advanced Tools : Utilize luminescent Mtb strains for real-time monitoring of bacterial load in vivo.

Data Analysis and Reporting Guidelines

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships in combination therapy studies?

  • Methodological Answer :

  • Use non-linear regression models to fit dose-response curves (e.g., Hill equation).
  • Apply Bland-Altman plots to assess agreement between in vitro and in vivo efficacy metrics.
  • For synergy studies, calculate Loewe additivity indices to distinguish additive vs. synergistic effects .

Q. How should researchers address ethical and data security concerns when handling preclinical data involving this compound?

  • Methodological Answer :

  • Encrypt datasets containing sensitive information (e.g., raw sequencing data) using AES-256 standards .
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .
  • Obtain institutional approval for animal protocols, ensuring compliance with ARRIVE guidelines .

Tables for Key Findings

Table 1 : In Vitro vs. In Vivo Synergy of this compound and Rifampicin

Strain TypeIn Vitro FICIIn Vivo CFU Reduction (Lung)Synergy Conclusion
H37Rv (Susceptible)0.32.5 log10Yes
115R (Low-Level RIF-R)0.41.8 log10No
121R (High-Level RIF-R)0.51.2 log10No

Table 2 : Recommended Dosage Ranges for Murine Studies

ApplicationDose (mg/kg)FrequencyRoute
Monotherapy25–100BIDIntraperitoneal
Combination Therapy50 + 10QDOral (Rifampicin)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.